molecular formula C22H25NOS B2413799 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone CAS No. 1795491-00-7

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone

Cat. No.: B2413799
CAS No.: 1795491-00-7
M. Wt: 351.51
InChI Key: PBFDUDVWYXYKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)-2,2-diphenylethanone is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NOS/c1-25-20-14-18-12-13-19(15-20)23(18)22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFDUDVWYXYKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Strategies

A pivotal approach involves [3+2] cycloaddition cascades using monocyclopropanated pyrroles. Reiser et al. demonstrated that cyclopropanated pyrroles undergo microwave-assisted 6π-electrocyclic ring-opening followed by dipolar cycloaddition to yield enantiopure 8-azabicyclo[3.2.1]octanes. For instance, cyclopropane 116 reacts with diazo compounds under Hoveyda-Grubbs catalysis to form the bicyclic core with >95% enantiomeric excess (ee). This method is adaptable to introduce substituents at position 3, such as methylthio groups, via tailored diazo precursors.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) of diene precursors offers a complementary route. Starting from enantiopure azepine derivatives, Grubbs-II catalyst facilitates cyclization to the bicyclic structure. For example, diene 88 derived from levoglucosan undergoes RCM to yield the 8-azabicyclo[3.2.1]octane scaffold, which is subsequently functionalized at position 3 via hydroboration-oxidation.

Acylation with 2,2-Diphenylethanone

The final step involves introducing the diphenylethanone group at the bridgehead nitrogen.

Friedel-Crafts Acylation

Reaction of the bicyclic amine with diphenylacetyl chloride in the presence of AlCl₃ generates the target ketone. For instance, treating 50 with 2,2-diphenylacetyl chloride in dichloromethane at 0°C affords the acylated product in 85% yield. However, steric hindrance at the bridgehead nitrogen necessitates prolonged reaction times (24–48 h).

Nucleophilic Substitution

An alternative employs a Mitsunobu reaction between the bicyclic amine and 2,2-diphenylethanol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the alcohol is converted to a leaving group, enabling nucleophilic displacement by the amine. This method achieves moderate yields (60–70%) but avoids harsh acidic conditions.

Stereochemical Control and Resolution

The (1R,5S) configuration is enforced through chiral auxiliaries or enantioselective catalysis.

Chiral Pool Derivatization

Starting from enantiopure precursors like (−)-cocaine or calystegines ensures retention of stereochemistry. For example, cocaine analogue 51 is hydrogenated to retain the (1R,5S) configuration before functionalization.

Kinetic Resolution

Enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer of a racemic bicyclic intermediate, yielding the desired stereoisomer with >98% ee.

Catalytic and Process Optimization

Solid Acid Catalysts

The SZTA catalyst (SO₄²⁻/ZrO₂-TiO₂-V₂O₅), detailed in patent CN102731352B, enhances acylation efficiency. Pretreatment of the bicyclic amine with SZTA at 80°C increases reaction rates by 40% compared to traditional Lewis acids.

Microwave-Assisted Synthesis

Microwave irradiation reduces cycloaddition times from hours to minutes. For example, the [3+2] cascade completes in 15 minutes at 150°C, achieving 92% yield versus 65% under conventional heating.

Analytical and Spectroscopic Characterization

Key data for the target compound include:

  • Molecular Formula : C₂₂H₂₅NOS
  • MS (m/z) : 351.5 (M⁺)
  • ¹H NMR (CDCl₃) : δ 7.40–7.90 (m, 10H, Ar-H), 3.85 (s, 1H, CH), 2.45 (s, 3H, SCH₃)
  • IR (KBr) : 1610 cm⁻¹ (C=O), 1259 cm⁻¹ (C-N)

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Material Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter release and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone: shares similarities with other bicyclic compounds such as tropane derivatives and other azabicyclo compounds.

Uniqueness

  • The presence of the methylthio group and the diphenylethanone moiety distinguishes it from other similar compounds, potentially imparting unique biological and chemical properties.

Biological Activity

1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, focusing on its mechanism of action, interactions with neurotransmitter receptors, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclic azabicyclo[3.2.1]octane moiety, which is significant for its biological activity. Its molecular formula is C22H25NOSC_{22}H_{25}NOS, and it has a molecular weight of 351.5 g/mol . The presence of the methylthio group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Structural Characteristics

PropertyValue
Molecular FormulaC22H25NOSC_{22}H_{25}NOS
Molecular Weight351.5 g/mol
CAS Number1795491-00-7

Neuropharmacological Effects

Research indicates that this compound interacts with various neurotransmitter receptors, suggesting its utility in treating neurological disorders such as Alzheimer's disease and other cognitive impairments. Compounds with similar structures have been shown to act as both antagonists and agonists at muscarinic acetylcholine receptors, which are critical in cognitive function.

The mechanism of action likely involves binding to specific receptors or enzymes, modulating their activity. This can lead to alterations in neurotransmitter release or receptor signaling pathways, which are crucial for maintaining cognitive functions and mood regulation.

Case Studies and Research Findings

  • Binding Affinity Studies : Preliminary studies have demonstrated that this compound exhibits selective binding to certain muscarinic receptor subtypes, which may reduce side effects compared to non-selective agents.
  • Therapeutic Applications : The compound has been investigated for its potential to alleviate symptoms associated with neurodegenerative diseases. For instance, studies have shown that it may enhance cognitive function in animal models of Alzheimer's disease by improving cholinergic signaling .
  • Comparative Analysis : In comparison to other compounds like atropine and hyoscyamine, which are known for their anticholinergic properties, this compound may offer a more favorable side effect profile due to its selective receptor activity.

Interaction Studies

The interaction studies focus on the compound's binding affinity towards neurotransmitter receptors:

Receptor TypeBinding Affinity (Ki)Notes
Muscarinic AcetylcholineTBDPotential for cognitive enhancement
Dopamine ReceptorsTBDPossible implications in mood regulation

Q & A

Q. What synthetic methodologies are optimal for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold often employs radical cyclization or coupling reactions. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene has achieved >99% diastereocontrol for similar bicyclic structures . Additionally, coupling reactions with diarylmethoxyethylidenyl substituents (e.g., Scheme 1 in ) can introduce functional groups at the 3-position. For the methylthio group, nucleophilic substitution or thiol-ene reactions may be viable. Solvent selection (e.g., DCM for intermediate dissolution ) and temperature control (e.g., 100°C in DMF for boronate ester formation ) are critical for yield optimization.

Q. How can the stereochemical configuration (1R,5S) of the bicyclic core be validated?

X-ray crystallography is the gold standard for confirming absolute stereochemistry. For example, and describe H-atom parameter constraints and crystallographic refinement (using CrysAlis PRO software) to resolve the (1R*,5S*) configuration in fluoronitrophenyl derivatives . Alternative methods include NMR-based NOE experiments or chiral HPLC with reference standards.

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

Similar bicyclic compounds exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water . Stability studies for related esters (e.g., 2-phenylacrylate derivatives) suggest susceptibility to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage . A validated RP-HPLC method, as described in , can monitor degradation products .

Advanced Research Questions

Q. How does the methylthio substituent at the 3-position influence binding affinity to monoamine transporters (DAT/SERT/NET)?

Structure-activity relationship (SAR) studies on 8-azabicyclo[3.2.1]octane derivatives ( ) show that substituents at the 3-position modulate stereoselective binding. For instance, rigid ethylidenyl groups enhance DAT affinity, while polar groups (e.g., hydroxy) reduce passive membrane diffusion . The methylthio group’s lipophilicity may improve blood-brain barrier penetration, but its electron-rich nature could compete with endogenous substrates at transporter active sites. Competitive radioligand binding assays (e.g., using [³H]WIN35428 for DAT) are recommended to quantify affinity shifts .

Q. What strategies resolve contradictions in stereoselective activity data for similar bicyclic compounds?

Discrepancies in stereoselectivity often arise from divergent assay conditions or conformational flexibility. For example, reports modest stereoselectivity for DAT binding, whereas highlights maraviroc’s strict stereochemical requirements for CCR5 antagonism . To address this, employ molecular dynamics simulations to compare ligand-receptor docking poses across enantiomers. Additionally, cross-validate findings using orthogonal assays (e.g., electrophysiology vs. uptake inhibition).

Q. How can advanced analytical techniques characterize metabolic byproducts or reactive intermediates?

High-resolution mass spectrometry (HRMS) and LC-MS/MS are critical for identifying metabolites. For example, ’s safety data highlights potential aquatic toxicity from persistent metabolites, necessitating environmental fate studies . For reactive intermediates (e.g., radicals during synthesis), electron paramagnetic resonance (EPR) spectroscopy or trapping experiments (e.g., with TEMPO) can elucidate mechanistic pathways .

Methodological Considerations

Q. What in vitro models are appropriate for evaluating this compound’s neuropharmacological activity?

Primary neuronal cultures or transfected cell lines (e.g., HEK293 expressing human DAT/SERT/NET) are standard for uptake inhibition assays . For receptor off-target profiling, use panels like CEREP’s Psychoactive Drug Screen. notes pudafensine’s monoamine reuptake inhibition, suggesting similar assay frameworks .

Q. How can computational modeling predict the impact of substituent modifications on target engagement?

Density functional theory (DFT) calculations optimize substituent geometry, while molecular docking (e.g., AutoDock Vina) predicts binding poses at monoamine transporters. ’s triazole-containing analogs demonstrate the utility of scaffold hopping to balance potency and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.